PKI-179 is classified as an investigational drug and is currently under research for its therapeutic applications in oncology. It is characterized by its oral bioavailability, making it a candidate for more convenient administration compared to intravenous therapies. The chemical formula of PKI-179 is , and it has a molecular weight of approximately 488.55 g/mol .
The synthesis of PKI-179 involves several key steps that modify the structure of the parent compound PKI-587. The process includes:
The synthetic route typically employs standard organic chemistry techniques, including coupling reactions, purification methods like chromatography, and characterization through spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry .
The molecular structure of PKI-179 can be described using its IUPAC name: 3-{4-[4-(morpholin-4-yl)-6-[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]phenyl}-1-(pyridin-4-yl)urea. This complex structure features multiple functional groups that contribute to its biological activity.
Key structural features include:
The compound's three-dimensional conformation can be analyzed using computational modeling techniques to predict how it interacts with target proteins .
PKI-179 undergoes various chemical reactions relevant to its synthesis and degradation:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are carefully controlled to optimize yields and minimize by-products.
PKI-179 exerts its pharmacological effects primarily through the inhibition of phosphatidylinositol-3-kinase and mammalian target of rapamycin pathways. This dual inhibition disrupts the signaling cascade that promotes cell proliferation and survival, leading to increased apoptosis in cancer cells.
Key points about its mechanism include:
In vivo studies have demonstrated that administration of PKI-179 can significantly reduce tumor growth in xenograft models when dosed appropriately (e.g., 50 mg/kg) .
PKI-179 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 488.55 g/mol |
Water Solubility | 0.056 mg/mL |
LogP (octanol-water partition) | 2.19 |
pKa (strongest basic) | 5.69 |
Polar Surface Area | 117.63 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 9 |
These properties suggest moderate lipophilicity, which may influence absorption characteristics, while the polar surface area indicates potential for solubility in biological systems .
PKI-179 has significant potential in cancer research due to its ability to inhibit key signaling pathways involved in tumor growth:
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a master regulator of cell growth, survival, metabolism, and proliferation. Class I PI3Ks are heterodimers consisting of a p110 catalytic subunit (α, β, δ, γ isoforms) and a p85 regulatory subunit. Among these, PIK3CA (encoding p110α) is the most frequently mutated oncogene in human cancers, with activating mutations (e.g., E542K, E545K, H1047R) occurring in 11–35% of breast, endometrial, colorectal, and other solid tumors [3] [5] [9]. These mutations lead to constitutive pathway activation by enhancing lipid kinase activity or impairing regulatory subunit inhibition.
Downstream, mTOR exists in two functionally distinct complexes:
Pathway hyperactivation occurs via multiple mechanisms: RTK overexpression (EGFR, HER2), PIK3CA mutations/amplifications, PTEN loss (occurring in ~40% of advanced cancers), or AKT amplification. This dysregulation promotes tumorigenesis by driving uncontrolled proliferation, suppressing apoptosis, and enhancing angiogenesis [1] [3] [5].
Single-target inhibitors (e.g., PI3Kα-selective or mTORC1 inhibitors) face limitations due to:
Dual PI3K/mTOR inhibitors simultaneously target:
The evolution of dual inhibitors progressed through key milestones:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7